![molecular formula C24H20N4O2S B2632564 5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-80-9](/img/structure/B2632564.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality 5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
This compound is part of a broader class of chemicals that have been synthesized and studied for various properties and potential applications. For instance, research has explored the synthesis of similar triazole derivatives, focusing on their structure and potential utility in diverse fields, such as antimicrobial activities and chemical synthesis techniques. For example, the synthesis and characterization of thiazolo[3,2-b][1,2,4]triazol-6-ols and related compounds involve complex chemical reactions aimed at generating new molecular structures with potential biological or chemical utility (Prauda & Reiter, 2003), (El-Shehry, El‐Hag, & Ewies, 2020).
Antimicrobial Activity
A significant area of interest is the antimicrobial potential of triazole derivatives, where various compounds have been synthesized and tested against bacterial and fungal strains. These studies highlight the relevance of such compounds in developing new antimicrobials. For example, the design, synthesis, and antimicrobial activities of azole derivatives, including triazole compounds, have been a focus, demonstrating some compounds' effectiveness against tested microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Antiviral and Inhibitory Applications
Another research avenue is the exploration of triazolothiadiazole and triazolothiadiazine derivatives for their potential as kinesin Eg5 and HIV inhibitors. These compounds, through their unique molecular architecture, offer insights into novel therapeutic agents against critical health threats. Their synthesis, coupled with QSAR and modeling studies, provides a basis for understanding their mechanism of action and enhancing their efficacy (Khan, Hameed, Al-Masoudi, Abdul-Reda, & Simpson, 2014).
Synthesis Techniques and Bioactivity
Research also delves into innovative synthesis techniques, such as microwave-assisted synthesis, to create s-triazolo and thiadiazole derivatives. These methods not only streamline the production of such compounds but also open new avenues for their application in medicinal chemistry and bioactivity studies, including antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).
特性
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c29-23-21(31-24-25-22(26-28(23)24)19-11-6-14-30-19)20(17-8-2-1-3-9-17)27-13-12-16-7-4-5-10-18(16)15-27/h1-11,14,20,29H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGHDPOTRZWQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

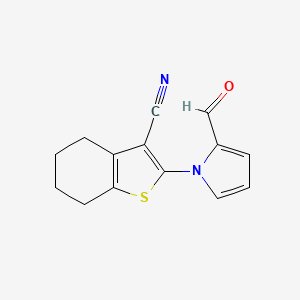
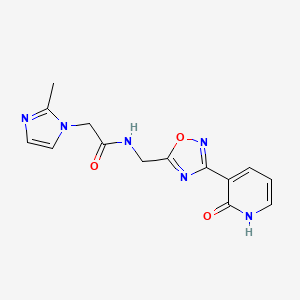
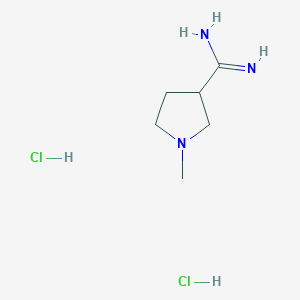
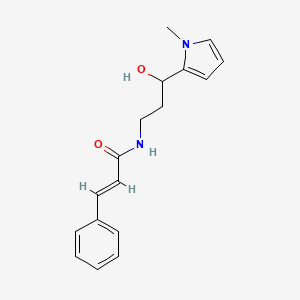
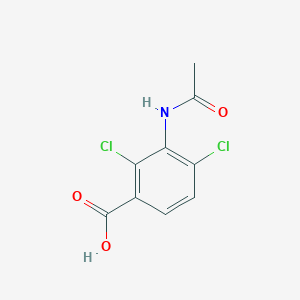
![Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate](/img/structure/B2632489.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632490.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide](/img/structure/B2632491.png)
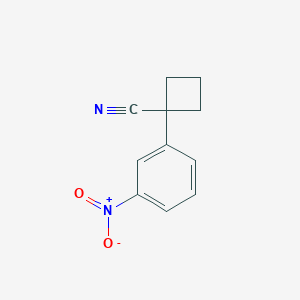
![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2632497.png)
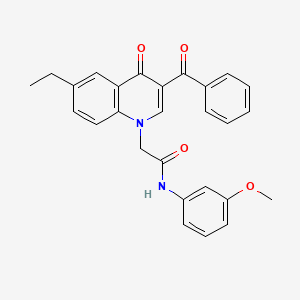
![2-Methyl-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B2632500.png)
![methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2632501.png)
![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2632503.png)